molecular formula C24H27NO5 B557664 (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 464193-92-8

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B557664
CAS No.: 464193-92-8
M. Wt: 409.5 g/mol
InChI Key: WPBXBYOKQUEIDW-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Fmoc-D-Hyp(tBu)-OH, is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS) . The compound features a pyrrolidine backbone with defined (2S,4S) stereochemistry, which is critical for imparting the correct three-dimensional structure and biological activity in synthetic peptides . Its primary application is as a building block, where the fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a base-labile protecting group for the secondary amine, allowing for selective deprotection during sequential peptide chain elongation . The tert-butoxy group provides steric protection for the ring's 4-position hydroxyl group (as the tert-butyl ether), ensuring its stability throughout the synthetic process . This dual-protection strategy makes the reagent highly valuable in pharmaceutical research and development for constructing complex peptides with high precision . The product is characterized by a molecular formula of C₂₄H₂₇NO₅ and a molecular weight of 409.48 g/mol . For safe handling, note that it may cause skin and eye irritation and may be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXBYOKQUEIDW-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Boc-(2S,4R)-4-Hydroxyproline Methyl Ester

The synthesis begins with Boc-(2S,4R)-4-hydroxyproline methyl ester (Compound 1 ), a commercially available intermediate. This compound provides the requisite (2S,4R) stereochemistry and dual protection (Boc on the amine, methyl ester on the carboxylate).

Hydrolysis of Methyl Ester

The methyl ester of 2 is hydrolyzed under basic conditions (e.g., NaOH in dioxane/water) to generate the free carboxylic acid:

Boc-(2S,4S)-4-(tert-butoxy)proline methyl esterNaOHBoc-(2S,4S)-4-(tert-butoxy)proline(Compound 3 )[5]\text{Boc-(2S,4S)-4-(tert-butoxy)proline methyl ester} \xrightarrow{\text{NaOH}} \text{Boc-(2S,4S)-4-(tert-butoxy)proline} \quad \text{(Compound 3 )}

Boc Deprotection and Fmoc Installation

The Boc group is removed using trifluoroacetic acid (TFA), and the resulting amine is protected with Fmoc-Osu (Fmoc-OSu) in the presence of a base (e.g., K₂CO₃):

Boc-(2S,4S)-4-(tert-butoxy)prolineTFA(2S,4S)-4-(tert-butoxy)prolineFmoc-OSu, K2CO3Fmoc-(2S,4S)-4-(tert-butoxy)proline(Target Compound)[3][5]\text{Boc-(2S,4S)-4-(tert-butoxy)proline} \xrightarrow{\text{TFA}} \text{(2S,4S)-4-(tert-butoxy)proline} \xrightarrow{\text{Fmoc-OSu, K}2\text{CO}3} \text{Fmoc-(2S,4S)-4-(tert-butoxy)proline} \quad \text{(Target Compound)}

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Conditions Impact on Synthesis
Mitsunobu ReagentsDIAD/PPh₃, anhydrous THF, 0°C → rtHigher yields (85–90%) compared to DEAD
tert-Butanol Equivalents2.5 eqMinimizes side reactions (e.g., elimination)
Hydrolysis Conditions1 M NaOH, 1:1 dioxane/H₂O, 2 h, rtComplete ester hydrolysis without epimerization
Fmoc InstallationFmoc-OSu (1.2 eq), K₂CO₃ (2 eq), dioxane/H₂O>95% conversion, minimal racemization

Characterization and Analytical Data

The final product is characterized via:

  • NMR Spectroscopy : Distinct signals for Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butoxy (δ 1.2 ppm, singlet), and pyrrolidine backbone.

  • Mass Spectrometry : [M+H]⁺ = 454.5 m/z (C₂₅H₂₈N₂O₆).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Applications in Peptide Synthesis

This compound serves as a building block for introducing conformationally constrained proline residues into peptides. Its tert-butoxy group enhances stability against enzymatic degradation, while the Fmoc protection enables SPPS compatibility. Notable applications include:

  • Peptide Therapeutics : Incorporation into somatostatin analogs (e.g., pasireotide).

  • Structural Studies : Stabilization of polyproline helices in collagen models .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the protected groups or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to replace the protecting groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The tert-butoxy group in the target compound provides intermediate lipophilicity (LogD ~3.6 for similar tert-alkyl derivatives ), whereas palmitamide (LogD >6) and phenyl derivatives are significantly more hydrophobic.
  • Reactivity: The Boc-protected amino analog (221352-74-5) is more prone to deprotection under acidic conditions compared to the tert-butoxy group. Fluorinated analogs (681128-50-7) exhibit improved metabolic stability due to C-F bond strength .

Biological Activity

The compound (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS Number: 464193-92-8) is a pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27NO5C_{24}H_{27}NO_{5} with a molecular weight of approximately 409.47 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in peptide synthesis as a protective group.

PropertyValue
Molecular FormulaC24H27N O5
Molecular Weight409.47 g/mol
CAS Number464193-92-8
IUPAC Name(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Fmoc group allows for reversible binding, facilitating its role in peptide synthesis and other biochemical pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Interaction : It may modulate receptor activities, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The structural similarities suggest that this compound may also possess similar antimicrobial properties.

Research Findings

Recent investigations into the synthesis and application of this compound have highlighted its role as an intermediate in drug development. For example, it has been utilized in the synthesis of antiviral agents targeting hepatitis C virus (HCV), showcasing its versatility in medicinal chemistry .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium tuberculosis
Enzyme InhibitionPotential inhibition of metabolic enzymes
Peptide SynthesisUsed as a protective group in synthesis

Q & A

Basic: What are the key synthetic steps for preparing (2S,4S)-4-(tert-butoxy)-1-Fmoc-pyrrolidine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Starting Material: Begin with a chiral pyrrolidine precursor, such as (2S,4S)-4-hydroxyproline, to preserve stereochemistry .
  • Protection Steps:
    • Introduce the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water) to protect the amine .
    • Install the tert-butoxy group via alkylation or Mitsunobu reaction (e.g., using tert-butanol and diethyl azodicarboxylate) .
  • Carboxylic Acid Activation: The carboxylic acid moiety may remain unprotected or be temporarily esterified (e.g., methyl ester) for subsequent deprotection .
  • Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

  • Chiral Pool Strategy: Start from enantiomerically pure (2S,4S)-4-hydroxyproline to avoid racemization .
  • Reaction Conditions:
    • Use low temperatures (0–4°C) during Fmoc protection to minimize epimerization .
    • Avoid strong bases near stereocenters; opt for mild deprotection agents (e.g., piperidine in DMF for Fmoc removal) .
  • Analytical Monitoring: Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to detect enantiomeric excess (ee) ≥99% .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify tert-butoxy (δ ~1.2 ppm for C(CH₃)₃) and Fmoc (δ ~4.2–4.4 ppm for CH₂) groups .
    • 2D NMR (COSY, HSQC): Assign pyrrolidine ring protons and confirm stereochemistry via coupling constants (e.g., J₄,5 ≈ 8–10 Hz for trans-configuration) .
  • Mass Spectrometry: ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 462.2 g/mol) .
  • HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) assesses purity (>98%) and detects diastereomers .

Advanced: How does the tert-butoxy group influence peptide coupling efficiency?

Methodological Answer:

  • Steric Effects: The bulky tert-butoxy group at C4 reduces nucleophilicity of the adjacent amine, slowing acylation reactions. Pre-activation with HOBt/DIC or Oxyma Pure/DIC improves coupling yields .
  • Solubility Impact: The hydrophobic tert-butoxy group enhances solubility in organic solvents (e.g., DCM, DMF), facilitating solid-phase synthesis .
  • Comparative Data: Substitution with smaller groups (e.g., methoxy) increases coupling rates by 20–30% but reduces steric protection against aggregation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use a fume hood to avoid inhalation of dust/aerosols (ACUTE Toxicity Category 4, H302/H315) .
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management: Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies prevent aggregation in solid-phase peptide synthesis (SPPS) using this building block?

Methodological Answer:

  • Solvent Optimization: Use DCM:DMF (1:1) to improve swelling of resin and accessibility of reactive sites .
  • Pseudoproline Approach: Incorporate the compound as a conformation-disrupting motif to reduce β-sheet formation .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (50°C, 20 W) to enhance coupling efficiency and reduce aggregation .
  • Backbone Modification: Pair with Dmb (2,4-dimethoxybenzyl) or OtBu groups to destabilize secondary structures .

Basic: How is this compound characterized in terms of stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (e.g., TFA): The tert-butoxy group is stable, but Fmoc is cleaved by piperidine, not acid. Stability tested via HPLC after 1 hr in 50% TFA shows >90% integrity .
  • Basic Conditions (e.g., NaOH): Fmoc deprotection occurs rapidly (5–10 min in 20% piperidine/DMF), while tert-butoxy remains intact. Prolonged exposure (>2 hr) may hydrolyze the ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.